molecular formula C8H13NO3 B1619162 5-Oxo-3-propan-2-ylproline CAS No. 2446-08-4

5-Oxo-3-propan-2-ylproline

Cat. No.: B1619162
CAS No.: 2446-08-4
M. Wt: 171.19 g/mol
InChI Key: WFQXXZJFCIOVCE-UHFFFAOYSA-N
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Description

5-Oxo-3-propan-2-ylproline is a modified proline derivative characterized by a ketone group at the 5-position and an isopropyl (propan-2-yl) substituent at the 3-position of the pyrrolidine ring.

Properties

CAS No.

2446-08-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

WFQXXZJFCIOVCE-UHFFFAOYSA-N

SMILES

CC(C)C1CC(=O)NC1C(=O)O

Canonical SMILES

CC(C)C1CC(=O)NC1C(=O)O

Other CAS No.

2446-08-4

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences among key analogs:

Compound Substituents Molecular Formula CAS Number
5-Oxo-3-propan-2-ylproline 5-oxo, 3-isopropyl C₈H₁₃NO₃ (inferred) Not specified
5-Oxo-L-prolyl-L-proline Dipeptide (5-oxo-proline + proline) C₁₀H₁₄N₂O₄ 7652-89-3
5-Oxo-DL-proline Racemic 5-oxo-proline C₅H₇NO₃ 85136-16-9

Key Observations :

  • The isopropyl group in 5-Oxo-3-propan-2-ylproline introduces steric bulk, which may hinder enzymatic recognition compared to smaller substituents in 5-Oxo-DL-proline.
  • The dipeptide structure of 5-Oxo-L-prolyl-L-proline enhances hydrogen-bonding capacity, likely improving solubility in polar solvents relative to the monocyclic target compound .
Physicochemical Properties

While exact data for 5-Oxo-3-propan-2-ylproline are unavailable, trends can be inferred:

Property 5-Oxo-3-propan-2-ylproline (Predicted) 5-Oxo-DL-proline 5-Oxo-L-prolyl-L-proline
LogP (Lipophilicity) ~0.8 (moderate) -0.5 -1.2
Water Solubility Low High Moderate
Melting Point ~150–160°C 215°C 245°C

Analysis :

  • The higher melting point of 5-Oxo-L-prolyl-L-proline reflects stronger intermolecular forces due to its peptide backbone .

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